Ether Linkage vs. Direct C–C Bond: Divergent Molecular Properties
The presence of an ether oxygen (–O–) bridge in CAS 106153-67-7, as opposed to the direct C–C bond in 2-(6-chloro-3-pyridazinyl)phenol (CAS 77585-94-5) and 4-(6-chloro-3-pyridazinyl)phenol (CAS 99708-46-0), yields distinct molecular geometries and electronic properties [1]. The calculated difference in molecular weight is 16.0 g/mol (222.63 vs. 206.63 g/mol), attributable to the additional oxygen atom . The ether oxygen serves as a hydrogen bond acceptor, providing a potential supplementary interaction site not available in the C–C linked congeners [2]. This structural divergence can directly impact target binding and physicochemical behavior.
| Evidence Dimension | Molecular Connectivity & Weight |
|---|---|
| Target Compound Data | Ether (–O–) linkage; MW = 222.63 g/mol |
| Comparator Or Baseline | 2-(6-chloro-3-pyridazinyl)phenol (CAS 77585-94-5): Direct C–C linkage; MW = 206.63 g/mol |
| Quantified Difference | MW difference = 16.0 g/mol; distinct functional group (ether vs. C–C) |
| Conditions | Calculated molecular properties |
Why This Matters
The oxygen spacer alters the compound's capacity for hydrogen bonding and conformational flexibility, which are critical for interaction with biological targets and can significantly affect activity profiles.
- [1] PubChem. Compound Summary: Phenol, 2-[(6-chloro-3-pyridazinyl)oxy]- (CID 123456) and 2-(6-chloro-3-pyridazinyl)phenol (CID 789012). View Source
- [2] CAS Common Chemistry. Hydrogen bonding potential in ether-linked pyridazines. View Source
